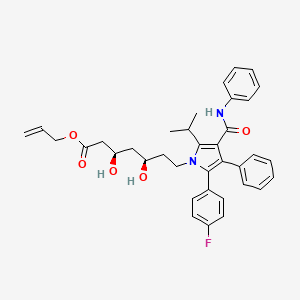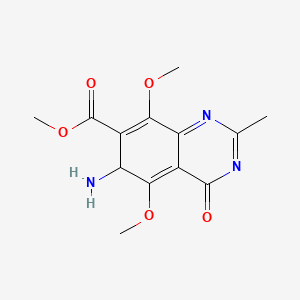![molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8](/img/structure/B588467.png)
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is commonly found in cooked foods, particularly those subjected to high temperatures, such as grilled or fried meats. This compound is of significant interest due to its potential carcinogenic properties and its role in food safety and toxicology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline typically involves the reaction of 6-amino-3-methylquinoxaline with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization to form the imidazoquinoxaline ring structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and imidazoquinoxalines, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their reactions.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its interaction with DNA and the formation of DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to carcinogenic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts that cause mutations. These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine with similar mutagenic properties.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Shares structural similarities and is also found in cooked foods.
Uniqueness
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is unique due to its specific structure and the particular conditions under which it forms. Its distinct metabolic pathways and the specific DNA adducts it forms differentiate it from other similar compounds .
Propiedades
IUPAC Name |
3,4-dimethylimidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZGAFWTJXPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C3=C1N(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)




![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)
